

Nuclear Magnetic Resonance Spectral Data of 3-Penten-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Penten-2-OL

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This guide provides a comprehensive overview of the ^1H NMR and ^{13}C NMR spectral data for **3-penten-2-ol**, a key chemical intermediate in various synthetic processes. Understanding the NMR characteristics of this compound is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. This document presents available experimental data, outlines a general protocol for NMR data acquisition, and offers a comparative perspective on the spectral features of its isomers.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the reported ^1H NMR spectral data for trans-**3-penten-2-ol** and provide an estimated range for the ^{13}C NMR chemical shifts based on typical values for analogous structures.

Table 1: ^1H NMR Spectral Data for trans-3-Penten-2-ol

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-3 (CH=)	5.64	dq	J = 15.4, 6.2
H-4 (CH=)	5.53	dq	J = 15.4, 1.5
H-2 (CHOH)	4.23	p	J = 6.5
OH	1.92	br s	-
H-5 (CH ₃)	1.68	d	J = 6.2
H-1 (CH ₃)	1.24	d	J = 6.5

Solvent: CDCl₃. Data sourced from ChemicalBook.[1]

Table 2: Estimated ¹³C NMR Chemical Shifts for 3-Penten-2-ol

While explicit experimental data for the ¹³C NMR of **3-penten-2-ol** is not readily available in the public domain, the expected chemical shift ranges can be estimated based on the analysis of similar unsaturated alcohols. The presence of a carbon-carbon double bond and a hydroxyl group significantly influences the chemical shifts.

Carbon Assignment	Estimated Chemical Shift (δ) in ppm
C-3 (=CH)	125-140
C-4 (=CH)	125-140
C-2 (CHOH)	65-75
C-5 (CH ₃)	15-25
C-1 (CH ₃)	20-30

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions. A ¹³C NMR spectrum for (3E)-**3-Penten-2-ol** is noted as available from Fluka AG, Buchs, Switzerland through SpectraBase.[2]

Comparison with an Alternative Structure: trans-3-Penten-2-one

To provide context for the expected ^{13}C NMR chemical shifts, the data for the structurally related compound trans-3-penten-2-one is presented below. The replacement of the hydroxyl group with a carbonyl group leads to a significant downfield shift for the carbonyl carbon (C-2) and the α,β -unsaturated carbons (C-3 and C-4).

Table 3: ^{13}C NMR Spectral Data for trans-3-Penten-2-one

Carbon Assignment	Chemical Shift (δ) in ppm
C-2 (C=O)	~198
C-4 (=CH)	~144
C-3 (=CH)	~132
C-1 (CH ₃)	~27
C-5 (CH ₃)	~18

Data for a closely related analog, may vary for the specified compound.

Experimental Protocols

A general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra for a moderately volatile liquid sample like **3-penten-2-ol** is outlined below.

Sample Preparation

- Solvent Selection:** Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl_3) is a common choice for non-polar to moderately polar compounds.
- Sample Concentration:** For ^1H NMR, a concentration of 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ^{13}C NMR, a higher concentration of 20-100 mg in the same volume of solvent is recommended.

- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ^1H and ^{13}C NMR spectra, allowing for accurate chemical shift calibration.
- **Sample Filtration:** To improve spectral resolution and prevent contamination of the NMR spectrometer, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for detailed analysis.
- **Tuning and Locking:** Insert the sample into the spectrometer probe. The instrument should be tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C) and locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.
- **Shimming:** Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, symmetrical peaks.
- **Parameter Setup for ^1H NMR:**
 - **Pulse Angle:** A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.
 - **Spectral Width:** Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
 - **Acquisition Time:** An acquisition time of 2-4 seconds is generally sufficient.
 - **Relaxation Delay:** A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.
 - **Number of Scans:** For a moderately concentrated sample, 8-16 scans are typically adequate.

- Parameter Setup for ^{13}C NMR:
 - Pulse Angle: A 45° pulse angle is a good compromise between signal intensity and relaxation time.
 - Spectral Width: A wider spectral width is required for ^{13}C NMR (e.g., 0-220 ppm).
 - Acquisition Time: An acquisition time of 1-2 seconds is common.
 - Relaxation Delay: A delay of 2-5 seconds is often necessary, especially for quaternary carbons.
 - Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
- Data Processing:
 - Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
 - Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
 - Baseline Correction: Apply a baseline correction to obtain a flat baseline.
 - Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integration: Integrate the peak areas in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of 3-Penten-2-ol

The following diagram illustrates the chemical structure of **trans-3-penten-2-ol**, highlighting the carbon and hydrogen atoms that give rise to the NMR signals.

Caption: Structure of trans-3-Penten-2-ol with NMR active nuclei.

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References

- 1. 3-PENTEN-2-OL 96% PREDOMINANTLY TRANS(3899-34-1) 1H NMR spectrum [chemicalbook.com]
- 2. (3E)-3-Penten-2-ol | C₅H₁₀O | CID 5366239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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